(9Z,12Z,15Z)-octadeca-9,12,15-trienal
Overview
Description
(9Z,12Z,15Z)-octadeca-9,12,15-trienal is a polyunsaturated fatty aldehyde. It is characterized by the presence of three conjugated double bonds in the cis configuration, which gives it unique chemical properties. This compound is often found in various natural sources and has significant applications in different fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z,15Z)-octadeca-9,12,15-trienal typically involves the use of linolenic acid as a starting material. One common method includes the oxidation of linolenic acid to produce the corresponding aldehyde. This can be achieved using reagents such as potassium permanganate or ozone under controlled conditions .
Industrial Production Methods
On an industrial scale, this compound can be produced through the extraction and subsequent chemical modification of vegetable oils rich in linolenic acid, such as flaxseed oil. The extraction process is followed by selective oxidation to convert the fatty acid into the desired aldehyde .
Chemical Reactions Analysis
Types of Reactions
(9Z,12Z,15Z)-octadeca-9,12,15-trienal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The double bonds can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), hydrogen gas with a catalyst.
Major Products
Oxidation: Octadecatrienoic acid.
Reduction: Octadecatrienol.
Substitution: Halogenated derivatives of octadecatrienal.
Scientific Research Applications
(9Z,12Z,15Z)-octadeca-9,12,15-trienal has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and membrane structure.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of fragrances and flavorings due to its distinctive odor
Mechanism of Action
The biological effects of (9Z,12Z,15Z)-octadeca-9,12,15-trienal are primarily mediated through its interaction with cellular membranes and signaling pathways. It can modulate the activity of enzymes involved in lipid metabolism and inflammatory responses. The compound’s ability to integrate into cell membranes affects membrane fluidity and function, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
(9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid: A closely related fatty acid with similar chemical properties.
(3Z,6Z,9Z)-3,6,9-octadecatriene: Another polyunsaturated hydrocarbon with distinct biological functions
Uniqueness
(9Z,12Z,15Z)-octadeca-9,12,15-trienal is unique due to its aldehyde functional group, which imparts different reactivity compared to its acid and hydrocarbon counterparts. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
(9Z,12Z,15Z)-octadeca-9,12,15-trienal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,18H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCMDDWTBVMRTP-PDBXOOCHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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